molecular formula C20H20N2O3S B2930195 N-(2H-1,3-benzodioxol-5-yl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 497064-30-9

N-(2H-1,3-benzodioxol-5-yl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2930195
CAS No.: 497064-30-9
M. Wt: 368.45
InChI Key: SJPFTTCJWPDAIF-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide is a complex organic compound that features a benzodioxole ring and an indole moiety connected via a sulfanyl acetamide linkage

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Linkage Formation: The final step involves the formation of the sulfanyl acetamide linkage, which can be achieved by reacting the benzodioxole and indole intermediates with appropriate thiol and acetamide reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodioxole or indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzodioxole or indole derivatives.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-1H-indol-5-amine
  • N-(2H-1,3-benzodioxol-5-yl)-3-cyanobenzamide
  • 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-2-9-22-11-19(15-5-3-4-6-16(15)22)26-12-20(23)21-14-7-8-17-18(10-14)25-13-24-17/h3-8,10-11H,2,9,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPFTTCJWPDAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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